非凡胺

描述

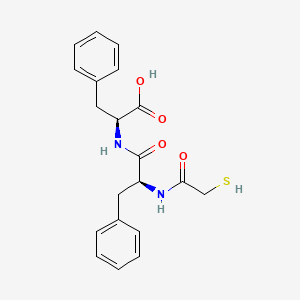

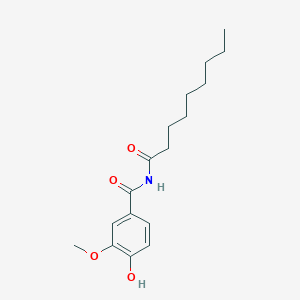

壬酰香草酰胺,也称为壬酸香草酰胺或PAVA,是一种有机化合物,属于辣椒素类。它是由壬酸(正壬酸)和香草胺形成的酰胺。壬酰香草酰胺天然存在于辣椒中,但通常通过合成方法生产。它比辣椒素更耐热,用作食品添加剂,为调味料、香料和香料混合物添加辛辣味。 此外,它还用于糖果行业以创造辣味,并用于制药行业作为辣椒素的廉价替代品 .

科学研究应用

Nonivamide has a wide range of scientific research applications, including:

Chemistry: Nonivamide is used as a model compound for studying capsaicinoids and their chemical properties.

Biology: It is used to investigate the biological effects of capsaicinoids, including their interactions with receptors and cellular pathways.

Medicine: Nonivamide is studied for its potential therapeutic applications, such as its anti-inflammatory properties and its use in pain management.

Industry: Nonivamide is used in the food industry as a flavoring agent and in the pharmaceutical industry as an active ingredient in topical analgesics

作用机制

壬酰香草酰胺通过作为瞬时受体电位阳离子通道亚家族V成员1 (TRPV1) 受体的激动剂来发挥作用。该受体被热和辣椒素类激活,导致热和疼痛的感觉。 壬酰香草酰胺激活TRPV1会导致各种神经递质和炎症介质的释放,有助于其生物学效应 .

类似化合物:

辣椒素: 最著名的辣椒素类,辣椒素与壬酰香草酰胺结构相似,但在侧链的脂肪酸部分有所不同。

二氢辣椒素: 另一种辣椒素类,其结构与辣椒素和壬酰香草酰胺相似,但具有饱和脂肪酸链。

去甲二氢辣椒素: 与辣椒素和壬酰香草酰胺相比,脂肪酸链较短的辣椒素类。

壬酰香草酰胺的独特性: 壬酰香草酰胺的独特性在于其与辣椒素相比具有更高的热稳定性,使其更适合某些工业应用。 此外,与天然辣椒素相比,其合成成本更低,使其成为各种用途的诱人替代品 .

生化分析

Biochemical Properties

Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers . It provides short-acting irritant and algesic properties . Nonivamide has been found to have strong anti-inflammatory properties .

Cellular Effects

Nonivamide has been shown to have various effects on cells. For instance, it has been demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death . In HepG2 cells, nonivamide reduced glucose uptake by 18.7% and 25.8% after a 24-hour incubation . It also decreased fatty acid uptake and diminished the energy charge potential .

Molecular Mechanism

Nonivamide is an agonist of the VR1 (vanilloid/TRPV1 receptor) . It stimulates sensitive chemoreceptors of the skin and by reflex, causes hyperemia and a local increase in temperature . Nonivamide’s role as a TRPV1 ion channel agonist is consistent with its ability to deter mammals from consuming plants or seeds .

Temporal Effects in Laboratory Settings

In laboratory settings, nonivamide has been observed to have various effects over time. For instance, it was found to cause body temperature decrease, vasodilation, and increased salivation in rats . In a controlled bioreactor setup, a yeast strain expressing CaAT and IpfF produced 10.6 mg L−1 nonivamide .

Dosage Effects in Animal Models

The effects of nonivamide vary with different dosages in animal models. For instance, intravenous injection of nonivamide to rats (10 μg/kg) was found to lead to bradycardia . Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilation, and increased salivation .

Metabolic Pathways

Limited information is available on the metabolic pathways of nonivamide . It is known that nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Transport and Distribution

While specific information on the transport and distribution of nonivamide within cells and tissues is limited, it is known that nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Subcellular Localization

Specific information on the subcellular localization of nonivamide is currently limited. Given its role as a TRPV1 ion channel agonist , it is likely that nonivamide interacts with specific receptors located on the cell membrane.

准备方法

合成路线和反应条件: 壬酰香草酰胺可以用壬酸和香草醛作为起始原料合成。合成过程包括还原胺化和N-酰化反应。 目标化合物的化学结构通过H NMR和MS等技术确认 .

工业生产方法: 在工业环境中,壬酰香草酰胺通过使用生物工程微生物的生物发酵过程生产。酿酒酵母是一种酵母,被改造为过度表达酰胺形成的N-酰基转移酶和CoA连接酶酶级联。 这种方法可以从补充的香草胺和壬酸生产壬酰香草酰胺 .

化学反应分析

反应类型: 壬酰香草酰胺会发生各种化学反应,包括:

氧化: 壬酰香草酰胺在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变壬酰香草酰胺的结构,可能改变其生物活性。

取代: 壬酰香草酰胺可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生壬酰香草酰胺的不同氧化衍生物,而还原可能会产生具有改变的官能团的还原形式。

4. 科研应用

壬酰香草酰胺具有广泛的科研应用,包括:

化学: 壬酰香草酰胺用作研究辣椒素类及其化学性质的模型化合物。

生物学: 它用于研究辣椒素类的生物学效应,包括其与受体和细胞途径的相互作用。

医学: 壬酰香草酰胺因其潜在的治疗应用而受到研究,例如其抗炎特性及其在疼痛管理中的应用。

相似化合物的比较

Capsaicin: The most well-known capsaicinoid, capsaicin has a similar structure to nonivamide but differs in the fatty acid moiety of the side chain.

Dihydrocapsaicin: Another capsaicinoid with a structure similar to capsaicin and nonivamide, but with a saturated fatty acid chain.

Nordihydrocapsaicin: A capsaicinoid with a shorter fatty acid chain compared to capsaicin and nonivamide.

Uniqueness of Nonivamide: Nonivamide is unique due to its higher heat stability compared to capsaicin, making it more suitable for certain industrial applications. Additionally, its lower cost of synthesis compared to natural capsaicin makes it an attractive alternative for various uses .

属性

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOVYLWUIBMPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034769 | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless | |

| Record name | Nonivamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoyl 4-hydroxy-3-methoxybenzylamide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes. | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2444-46-4 | |

| Record name | Nonivamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonivamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NONIVAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vanillylnonanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vanillylnonanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonivamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONIVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S846B891OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.00 to 128.00 °C. @ 760.00 mm Hg | |

| Record name | Nonivamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonivamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)